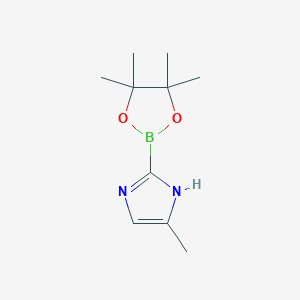
2,5-Difluoro-4-(methylthio)benzoic acid
説明
“2,5-Difluoro-4-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6F2O2S . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with two fluorine atoms and a methylthio group attached to the benzene ring . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of the compound is 204.19 . Unfortunately, the boiling point and other physical and chemical properties are not specified .科学的研究の応用
Synthesis and Characterization
- The study of substituted benzoic acids, including fluorinated versions like 2,5-difluoro-4-(methylthio)benzoic acid, is significant due to their presence in biologically active compounds. Research has explored various synthesis methods and the characterization of these compounds, highlighting their importance in organic chemistry and potential applications in drug discovery and material science. For instance, the synthesis of difluoromethyl ketones from Weinreb amides demonstrates the versatility of fluorinated benzoic acids in organic synthesis, providing pathways to novel compounds with potential therapeutic applications (Phetcharawetch et al., 2017).
Surface Chemistry
- The interaction of this compound with metal surfaces has been investigated, particularly focusing on its adsorption behavior. This research is fundamental for understanding how such compounds interact at the interface, which is crucial for applications in catalysis, sensor development, and surface modification technologies. Raman spectroscopy studies, for example, have provided insights into the adsorption mechanisms of similar compounds on silver surfaces, which could inform the development of sensitive detection methods for chemical analytes (Kwon et al., 1994).
Metabolic Studies
- Understanding the metabolism of fluorinated benzoic acids, including derivatives like this compound, is vital for their potential therapeutic applications. Studies on the metabolic pathways of these compounds can provide essential information on their biocompatibility, bioavailability, and potential toxicological profiles. Research in this area could lead to the development of safer and more effective pharmaceuticals by optimizing the metabolic stability and minimizing adverse effects (Ghauri et al., 1992).
Material Science
- Fluorinated benzoic acids, such as this compound, are explored for their unique properties in material science, particularly in developing novel materials with specific electronic, optical, or chemical characteristics. The incorporation of fluorine atoms can significantly alter the physical and chemical properties of materials, making them suitable for various applications, including electronics, photonics, and coatings. Research in this area aims to harness these properties to develop innovative materials with enhanced performance (Hauck et al., 2007).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as 4-(methylthio)benzoic acid, have been shown to interact with dna in escherichia coli k12 .
Mode of Action
It is known that similar compounds can prevent in vitro dna binding and mutation induction in escherichia coli k12 . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid might interact with its targets in a similar manner, leading to changes at the molecular level.
Result of Action
Similar compounds have been shown to prevent dna binding and mutation induction in escherichia coli k12 , suggesting potential antimicrobial activity.
特性
IUPAC Name |
2,5-difluoro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBODNNAYBREIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728652 | |
| Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918967-68-7 | |
| Record name | 2,5-Difluoro-4-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)
![Hydroxylamine, O-[1-(6-chloro-3-pyridinyl)ethyl]-](/img/structure/B3302670.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B3302681.png)





![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B3302722.png)
![{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B3302726.png)
![Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3302728.png)

